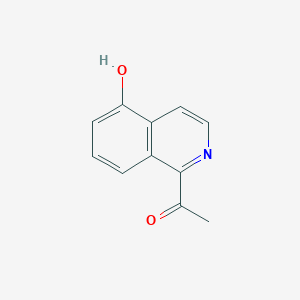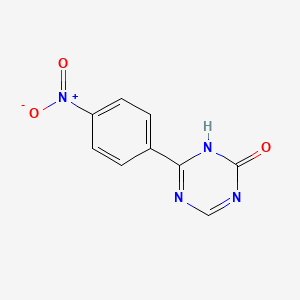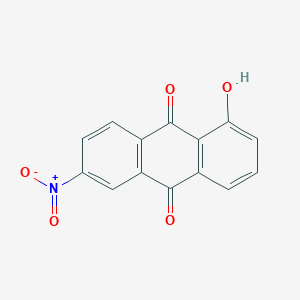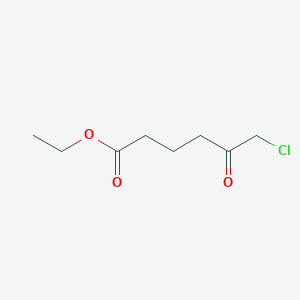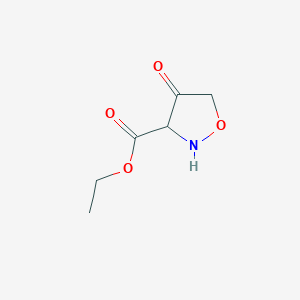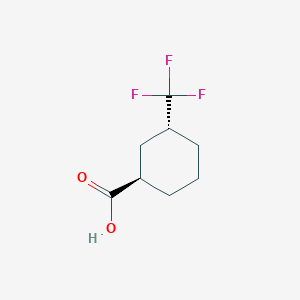![molecular formula C16H14N2O2 B13131078 (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone CAS No. 20663-11-0](/img/structure/B13131078.png)
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone is a heterocyclic organic compound with the molecular formula C16H14N2O2. This compound is known for its unique structure, which includes a fluorenylideneamino group and a dimethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone typically involves the reaction of fluoren-9-one with dimethylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylamines. Substitution reactions can result in a variety of substituted fluorenyl compounds .
Scientific Research Applications
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Fluoren-9-one: A precursor in the synthesis of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone.
Fluoren-9-ylideneaminooxy acetic acid: Another fluorenyl-based compound with similar structural features.
3-((9H-fluoren-9-ylideneamino)oxy)propanoic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a fluorenylideneamino group and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
20663-11-0 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(fluoren-9-ylideneamino) N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)16(19)20-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 |
InChI Key |
VRYZETAUQLKBOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


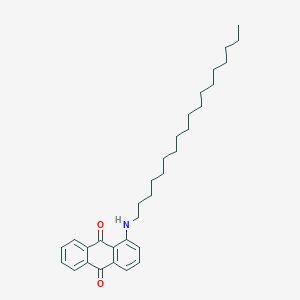
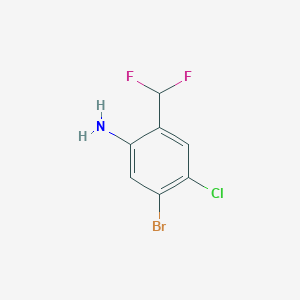
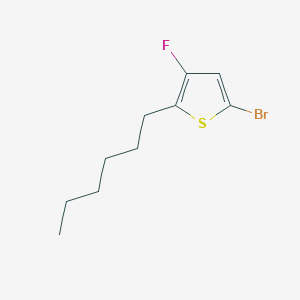
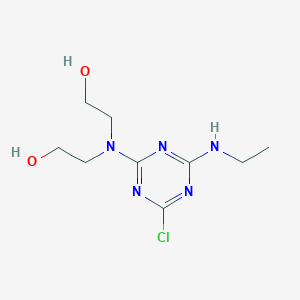
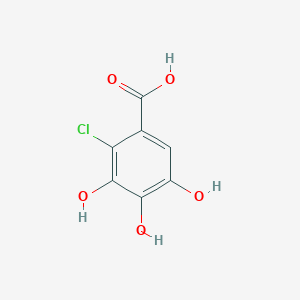
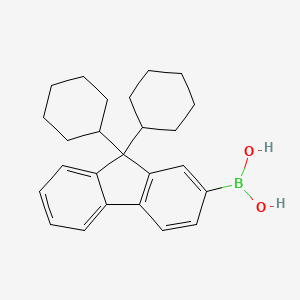
![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
